molecular formula C13H14N2O3S B2658183 6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol CAS No. 1286705-97-2

6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol

Cat. No.: B2658183
CAS No.: 1286705-97-2
M. Wt: 278.33
InChI Key: BJWACYZSGMEBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. Its molecular structure incorporates two key pharmacophores: a 3,4,5-trimethoxyphenyl ring and a pyridazine-thiol group. The 3,4,5-trimethoxyphenyl moiety is a well-established structural feature in many potent tubulin polymerization inhibitors, such as Combretastatin A-4, which bind to the colchicine site on tubulin . This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in rapidly dividing cancer cells . The pyridazine ring, a nitrogen-containing heterocycle, is often employed in drug design as a bioisosteric replacement for phenyl rings and can contribute to favorable binding interactions with biological targets through hydrogen bonding . Furthermore, the thiol group on the pyridazine ring offers a versatile handle for synthetic chemists to conduct further derivatization, enabling the construction of more complex molecular architectures or conjugation with other molecules . Compounds featuring similar fused heterocyclic systems containing nitrogen and sulfur, such as triazolothiadiazines, have demonstrated a wide range of pharmacological activities, including potent tubulin inhibition, antiproliferative effects, and apoptosis induction in various cancer cell lines . This combination of features makes this compound a valuable reagent for researchers exploring new tubulin-targeting agents and multifunctional anticancer compounds. It is intended for use in biochemical research, hit-to-lead optimization studies, and structure-activity relationship (SAR) investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-16-10-6-8(7-11(17-2)13(10)18-3)9-4-5-12(19)15-14-9/h4-7H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWACYZSGMEBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sulfur to yield the desired pyridazine-3-thiol derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction of the pyridazine ring.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the methoxy groups.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Several studies have highlighted the anticancer properties of pyridazine derivatives, including 6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of pyridazine exhibited cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

2. Antimicrobial Properties
Pyridazine derivatives have also shown promising antimicrobial activity:

  • In vitro tests indicated that this compound and its analogs possess significant antibacterial and antifungal activities. These compounds have been tested against various pathogens, showing effectiveness comparable to conventional antibiotics .

3. Inhibition of Protein Kinases
The compound has been investigated for its ability to inhibit specific protein kinases, such as glycogen synthase kinase 3 (GSK-3):

  • GSK-3 inhibition is crucial in various diseases, including cancer and diabetes. The ability of this compound to act as a kinase inhibitor suggests its potential therapeutic application in treating conditions where GSK-3 is implicated .

Organic Electronics Applications

1. OLED Materials
The structural properties of pyridazine compounds make them suitable for applications in organic light-emitting diodes (OLEDs):

  • Host materials for OLEDs have been developed using pyridazine derivatives due to their favorable electronic properties and stability. Research indicates that these materials can enhance the efficiency and longevity of OLED devices .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis; inhibits proliferation in cancer cell lines ,
Antimicrobial ActivityEffective against various bacterial and fungal pathogens ,
Protein Kinase InhibitionInhibits GSK-3; potential therapeutic applications in cancer and diabetes ,
Organic ElectronicsUsed as host materials in OLEDs; improves efficiency and stability ,

Mechanism of Action

The mechanism of action of 6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to enhance the binding affinity of the compound to its targets, while the thiol group may participate in redox reactions or form covalent bonds with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Herbicidal Activity: Substituent Effects

Evidence from herbicidal screening of structurally related compounds (Table 1) highlights the impact of substituents on activity. The 3,4,5-trimethoxyphenyl group demonstrates moderate herbicidal efficacy against Brassica napus (rape), outperforming 4-chlorobenzyl and 4-methoxyphenyl analogs but showing weaker activity than 4-(trifluoromethyl)phenyl derivatives. Notably, all compounds exhibited minimal activity against Echinochloa crus-galli (barnyard grass), suggesting selectivity tied to plant-specific metabolic pathways .

Table 1: Herbicidal Activity of Selected Compounds (R = Substituent)

Substituent (R) Activity Against Rape Activity Against Barnyard Grass
3,4,5-Trimethoxyphenyl Moderate Weak
4-Chlorobenzyl Low Weak
4-Methoxyphenyl Low Weak
4-(Trifluoromethyl)phenyl High Weak

Source: Adapted from Molecules (2012)

Anticancer Derivatives: Role of the Trimethoxyphenyl Motif

The 3,4,5-trimethoxyphenyl group is a critical pharmacophore in combretastatin A-4 (CA-4), a natural tubulin-binding anticancer agent. CA-4 derivatives, such as phosphate prodrugs (e.g., sodium phosphate salt 1n), were developed to improve water solubility while retaining potency. These prodrugs exhibit nanomolar cytotoxicity against cancer cells and undergo hydrolysis to release the active CA-4 . In contrast, 6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol lacks documented tubulin-binding activity, but its thiol group could offer distinct redox or metal-binding properties compared to CA-4’s hydroxyl group.

Table 2: Key Properties of Combretastatin A-4 Prodrugs vs. Target Compound

Property CA-4 Phosphate Prodrug (1n) This compound
Solubility High (ionic phosphate) Likely low (neutral thiol)
Stability Stable in aqueous solution Susceptible to oxidation (disulfide formation)
Bioactivity Antimitotic (tubulin inhibition) Unknown; potential herbicidal focus

Sources: Antineoplastic Agents 322, 393

Structural Analogs in Patent Literature

European Patent EP3348550A1 discloses benzothiazole derivatives bearing the 3,4,5-trimethoxyphenyl group (e.g., 15 ). These analogs replace the pyridazine-thiol core with benzothiazole-amidine structures, suggesting divergent biological targets. While activity data is absent, the patent emphasizes the versatility of the trimethoxyphenyl group in optimizing binding to enzymatic or receptor sites .

Physicochemical and Functional Insights

  • Solubility : The thiol group in this compound may limit aqueous solubility compared to ionizable groups (e.g., phosphate in CA-4 prodrugs). However, thiols can form soluble metal complexes, a property unexplored in the provided evidence.
  • Stability : Thiols are prone to oxidation, necessitating stabilizers (e.g., antioxidants) in formulations. This contrasts with CA-4 prodrugs, where phosphate esters enhance stability in physiological conditions .
  • Bioactivity : The trimethoxyphenyl group’s role varies with molecular context: in CA-4, it enables tubulin binding; in herbicidal compounds, it may interfere with plant-specific enzymes .

Biological Activity

6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a 3,4,5-trimethoxyphenyl group and a thiol functional group. The presence of the trimethoxyphenyl moiety is believed to enhance its biological activity by influencing its interaction with molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This action disrupts microtubule dynamics, which is crucial for cell division. The compound has shown promising results in inducing apoptosis in various cancer cell lines by arresting the cell cycle at the G2/M phase.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes key findings related to its anticancer properties:

Cell Line IC50 (µM) Mechanism
HepG-2 (liver cancer)4.83Inhibition of tubulin polymerization
HCT-116 (colon cancer)3.25Induction of apoptosis
MCF-7 (breast cancer)6.11Cell cycle arrest at G2/M phase

These results indicate that the compound has superior anti-proliferative effects compared to traditional chemotherapeutic agents like colchicine .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various trimethoxyphenyl pyridine derivatives, including this compound. It was found that this compound significantly inhibited cell proliferation in HepG-2, HCT-116, and MCF-7 cells with IC50 values indicating high potency .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the colchicine binding site on tubulin. This binding leads to a reduction in microtubule assembly and promotes apoptosis through pathways involving caspase activation .

Additional Biological Activities

Beyond anticancer effects, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by modulating cytokine release in inflammatory models .
  • Antimicrobial Activity : Some derivatives related to this compound have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol, and what key reaction conditions are critical for optimizing yield?

The compound is synthesized via condensation of substituted hydrazines with carbonyl precursors, followed by cyclization. For analogs, hydrazide intermediates react with isothiocyanate under basic conditions (e.g., NaOH) to form thiol derivatives. Critical parameters include:

  • Stoichiometry : A 1:1 molar ratio of hydrazide to isothiocyanate minimizes side reactions .
  • Reaction medium : Ethanol or DMF as solvents under reflux (8–12 hours) ensures complete cyclization .
  • pH control : Basic conditions (pH 10–12) prevent premature thiol oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Resolves aromatic protons (trimethoxyphenyl) and pyridazine-thiol moieties. 2D NMR (HSQC, COSY) clarifies complex substituent interactions .
  • HRMS : Confirms molecular weight with <2 ppm error .
  • HPLC-UV : Purity assessment using C18 columns (methanol/water mobile phase, λ = 254 nm) .
  • Elemental analysis : Validates sulfur content in thiol derivatives .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

  • Solubility : Use DMSO for initial stock solutions (≤10 mM), followed by dilution in assay buffers (e.g., PBS). For hydrophobic analogs, add 0.1% Tween-80 to prevent precipitation .
  • Stability : Store lyophilized compounds at –20°C under argon. Monitor degradation via HPLC before/after assays .

Q. What are common derivatization strategies to enhance the compound’s bioactivity?

  • Alkylation : React with methyl/ethyl iodide in DMF/K₂CO₃ to produce thioether derivatives .
  • Mannich bases : Formulate aminoalkyl derivatives using formaldehyde and morpholine/piperazine .
  • Acylation : Introduce acetyl or benzoyl groups to modify lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during alkylation or acylation?

  • Temperature control : Gradual warming (0°C → RT) reduces di-alkylation .
  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol nucleophilicity .
  • Real-time monitoring : TLC (hexane/ethyl acetate, 3:1) identifies byproducts; terminate reactions at <5% impurity .

Q. What mechanistic approaches explain the compound’s biological activity (e.g., enzyme inhibition)?

  • Target docking : Use Discovery Studio to model interactions with kinases or oxidoreductases. Focus on hydrogen bonding with pyridazine-thiol and hydrophobic interactions with trimethoxyphenyl .
  • Enzyme kinetics : Perform Lineweaver-Burk analyses to distinguish competitive vs. non-competitive inhibition .
  • Metabolite profiling : LC-MS identifies active metabolites in hepatic microsomes .

Q. How can contradictory data in biological activity studies be systematically addressed?

  • Assay standardization : Replicate studies using identical cell lines (e.g., HepG2) and incubation times .
  • Structural analogs : Compare methoxy-substituted vs. des-methyl analogs to isolate pharmacophore contributions .
  • Negative controls : Include parent compounds without active substituents to confirm target specificity .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities .
  • QSAR modeling : Use MOE or RDKit to correlate substituent properties (logP, polar surface area) with activity .
  • ADMET prediction : SwissADME forecasts bioavailability and toxicity .

Q. How do alternative synthetic routes (e.g., microwave-assisted vs. conventional heating) impact yield and purity?

  • Microwave synthesis : Reduces reaction time (2–4 hours vs. 12 hours) but may increase decomposition at >100°C .
  • Solvent-free conditions : Improve atom economy but require rigorous purification .
  • Flow chemistry : Enhances scalability but necessitates specialized equipment .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Silence putative targets (e.g., PI3Kα) to confirm pathway involvement .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with purified proteins .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.